ACO1 is classified under the family of aconitases, which are iron-sulfur proteins involved in various metabolic pathways. The gene is located on human chromosome 9 and is associated with several diseases, including Friedreich Ataxia and Hemochromatosis Type 1 . The protein's dual functionality classifies it as a "moonlighting" protein, capable of performing distinct biological roles depending on cellular conditions .
ACO1 can be synthesized through recombinant DNA technology, where the gene is cloned into expression vectors and transformed into host cells such as Escherichia coli or yeast. The expression system allows for the production of large quantities of the protein, which can then be purified using techniques such as affinity chromatography.
The synthesis involves:
ACO1 consists of a single polypeptide chain that folds into a specific three-dimensional structure critical for its enzymatic and RNA-binding activities. The enzyme contains an iron-sulfur cluster that plays a vital role in its function.
ACO1 catalyzes the reversible conversion of citrate to isocitrate via a cis-aconitate intermediate. This reaction is part of the tricarboxylic acid cycle, which is crucial for cellular respiration.
The reaction mechanism involves:
The enzyme's activity is modulated by iron levels; high iron concentrations promote aconitase activity, while low levels enhance its RNA-binding function .
ACO1 functions through a dual mechanism:
Studies have shown that mutations in ACO1 can lead to significant alterations in hemoglobin concentration and other iron-related disorders .
ACO1 has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3